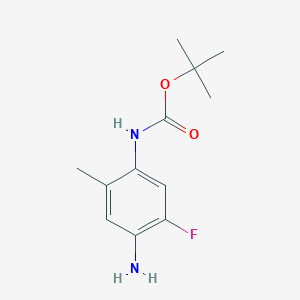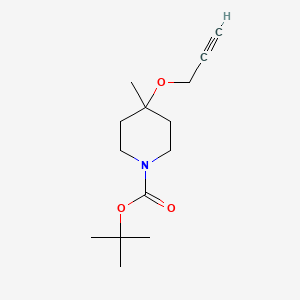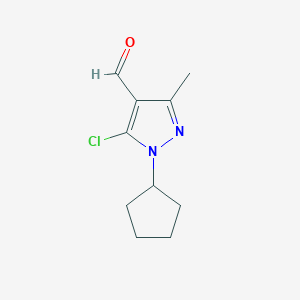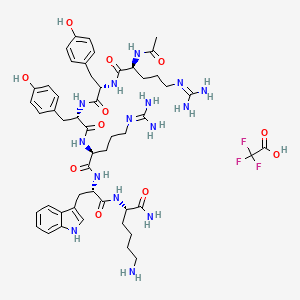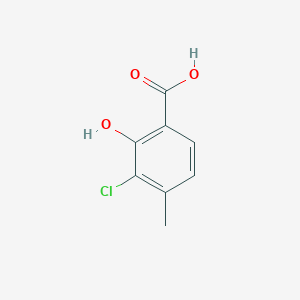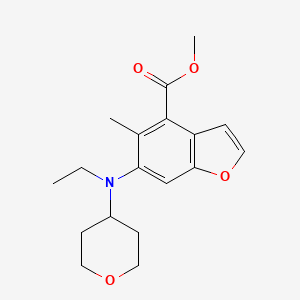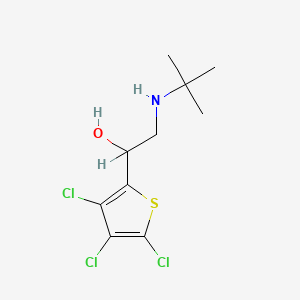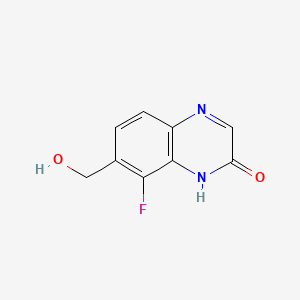
8-Fluoro-7-(hydroxymethyl)-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-7-(hydroxymethyl)-2(1H)-quinoxalinone is an organic compound that belongs to the quinoxalinone family This compound is characterized by the presence of a fluorine atom at the 8th position, a hydroxymethyl group at the 7th position, and a quinoxalinone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-7-(hydroxymethyl)-2(1H)-quinoxalinone typically involves multi-step organic reactions. One common method includes the fluorination of a quinoxalinone precursor, followed by the introduction of the hydroxymethyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution and functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
8-Fluoro-7-(hydroxymethyl)-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The quinoxalinone core can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 8-Fluoro-7-carboxyquinoxalinone, while reduction of the quinoxalinone core can produce various reduced derivatives.
Applications De Recherche Scientifique
8-Fluoro-7-(hydroxymethyl)-2(1H)-quinoxalinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 8-Fluoro-7-(hydroxymethyl)-2(1H)-quinoxalinone involves its interaction with specific molecular targets. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Fluoroquinoxalinone: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
7-Hydroxymethylquinoxalinone: Lacks the fluorine atom, which can influence its chemical properties and interactions.
2(1H)-Quinoxalinone: The parent compound without any substitutions, serving as a reference for understanding the effects of fluorine and hydroxymethyl groups.
Uniqueness
8-Fluoro-7-(hydroxymethyl)-2(1H)-quinoxalinone is unique due to the combined presence of both the fluorine atom and the hydroxymethyl group
Propriétés
Formule moléculaire |
C9H7FN2O2 |
|---|---|
Poids moléculaire |
194.16 g/mol |
Nom IUPAC |
8-fluoro-7-(hydroxymethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H7FN2O2/c10-8-5(4-13)1-2-6-9(8)12-7(14)3-11-6/h1-3,13H,4H2,(H,12,14) |
Clé InChI |
SUEZJPZZDLPKMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1CO)F)NC(=O)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




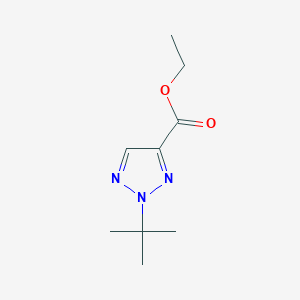


![1-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13921659.png)

